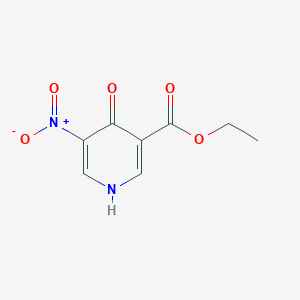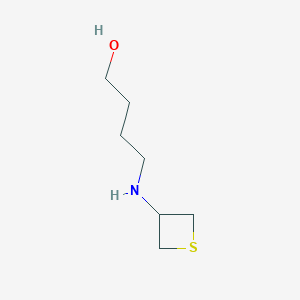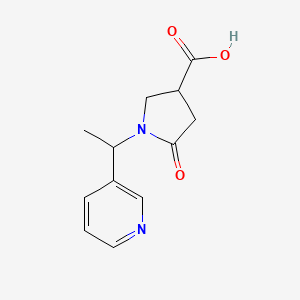
5-Oxo-1-(1-(pyridin-3-yl)ethyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxo-1-(1-(pyridin-3-yl)ethyl)pyrrolidine-3-carboxylic acid is an organic compound that features a pyrrolidine ring substituted with a pyridinyl group and a carboxylic acid group
Vorbereitungsmethoden
The synthesis of 5-Oxo-1-(1-(pyridin-3-yl)ethyl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves starting from phenylglycine, which undergoes a series of reactions including cyclization and functional group transformations to yield the final product . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated systems and large-scale reactors.
Analyse Chemischer Reaktionen
5-Oxo-1-(1-(pyridin-3-yl)ethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl group, where nucleophiles such as amines or thiols replace existing substituents.
Wissenschaftliche Forschungsanwendungen
5-Oxo-1-(1-(pyridin-3-yl)ethyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific diseases.
Wirkmechanismus
The mechanism of action of 5-Oxo-1-(1-(pyridin-3-yl)ethyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The pyrrolidine ring and pyridinyl group can bind to active sites, modulating the activity of the target molecule. This interaction can lead to changes in biochemical pathways, ultimately resulting in the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Oxo-1-(1-(pyridin-3-yl)ethyl)pyrrolidine-3-carboxylic acid include:
Pyrrolidine-2,5-dione: Known for its versatility in drug discovery, this compound shares the pyrrolidine ring but differs in its functional groups.
Pyrrolidine-2-one: Another related compound, often used in the synthesis of bioactive molecules.
Pyrrolizines: These compounds contain a fused pyrrolidine ring and exhibit diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H14N2O3 |
|---|---|
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
5-oxo-1-(1-pyridin-3-ylethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H14N2O3/c1-8(9-3-2-4-13-6-9)14-7-10(12(16)17)5-11(14)15/h2-4,6,8,10H,5,7H2,1H3,(H,16,17) |
InChI-Schlüssel |
QTSYRLLECXZAQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CN=CC=C1)N2CC(CC2=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13006357.png)

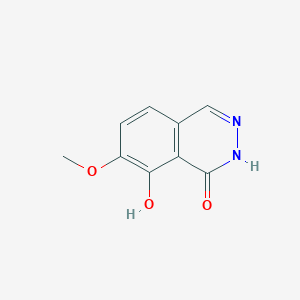
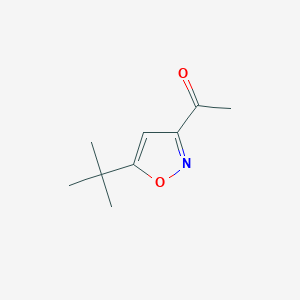
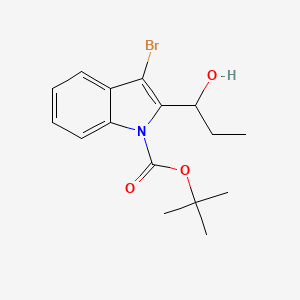
![4-Chloro-2-methylfuro[2,3-d]pyrimidine](/img/structure/B13006386.png)
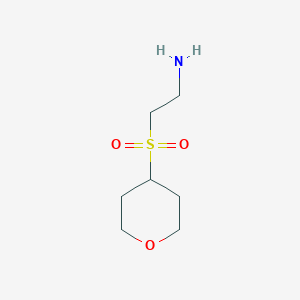
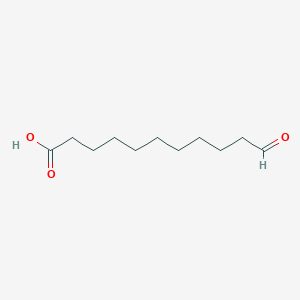
![2'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13006408.png)
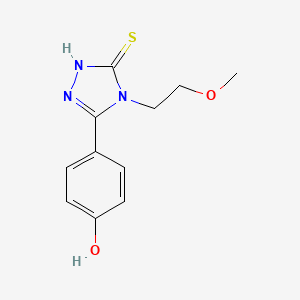
![5-(Methoxycarbonyl)-[2,3'-bipyridine]-6-carboxylic acid](/img/structure/B13006417.png)
